molecular formula C38H40ClFN4O8 B12379040 PD-L1-IN-4

PD-L1-IN-4

Cat. No.: B12379040
M. Wt: 735.2 g/mol
InChI Key: CVHGLSHXHMFDJX-UUWRZZSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-L1-IN-4 (CYP51/PD-L1-IN-4, Compound 14a-2) is a dual-target small-molecule inhibitor that selectively inhibits both CYP51 (lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis) and PD-L1 (programmed death-ligand 1, an immune checkpoint protein). It exhibits potent activity with IC50 values of 0.17 μM for CYP51 and 0.021 μM for PD-L1 . This compound is notable for its dual functionality:

  • Antifungal Activity: Demonstrates efficacy against drug-resistant fungal strains by disrupting ergosterol synthesis.

This compound is under investigation for applications in fungal infections and cancer immunotherapy, leveraging its unique dual-target mechanism .

Properties

Molecular Formula

C38H40ClFN4O8

Molecular Weight

735.2 g/mol

IUPAC Name

(2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C38H40ClFN4O8/c39-31-18-27(20-41-34(21-45)38(47)48)35(50-22-24-8-9-32-33(16-24)43-52-42-32)19-36(31)51-23-26-5-2-7-30(37(26)40)25-4-1-6-29(17-25)49-15-3-12-44-13-10-28(46)11-14-44/h1-2,4-9,16-19,28,34,41,45-46H,3,10-15,20-23H2,(H,47,48)/t34-/m1/s1

InChI Key

CVHGLSHXHMFDJX-UUWRZZSWSA-N

Isomeric SMILES

C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CN[C@H](CO)C(=O)O)Cl

Canonical SMILES

C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CNC(CO)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-L1-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

PD-L1-IN-4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and specificity to PD-L1 .

Scientific Research Applications

PD-L1-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

PD-L1-IN-4 exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immune responses .

Comparison with Similar Compounds

Pharmacological Profiles

The table below compares PD-L1-IN-4 with structurally or functionally similar compounds:

Compound Target(s) IC50 (μM) Molecular Weight Key Findings
This compound CYP51, PD-L1 0.17 (CYP51), 0.021 (PD-L1) 377.44 Dual-target inhibitor; potent antifungal and immune-modulating activity .
PD-L1-IN-1 PD-L1 Not reported 377.44 Single-target PD-L1 inhibitor; used in cancer immunotherapy research .
Reveromycin A Eukaryotic protein synthesis Not reported 578.69 Antifungal antibiotic; inhibits fungal growth via protein synthesis disruption .
BMS-936558 (Nivolumab) PD-1 N/A (monoclonal antibody) ~146 kDa FDA-approved for cancers; blocks PD-1/PD-L1 interaction but lacks antifungal activity .

Target Specificity and Mechanism

  • This compound vs. PD-L1-IN-1: this compound’s dual inhibition of CYP51 and PD-L1 distinguishes it from PD-L1-IN-1, which targets PD-L1 alone. This dual action may reduce the risk of fungal infections in immunocompromised cancer patients, a common side effect of PD-1/PD-L1 inhibitors . this compound’s PD-L1 IC50 (0.021 μM) is significantly lower than typical small-molecule PD-L1 inhibitors, suggesting superior binding affinity .
  • This compound vs. Reveromycin A: Both compounds exhibit antifungal activity, but Reveromycin A lacks PD-L1 targeting.
  • This compound vs. Anti-PD-1 Antibodies (e.g., Nivolumab): Monoclonal antibodies like nivolumab show robust clinical efficacy in cancers but require intravenous administration and carry risks of immune-related adverse events (e.g., pneumonitis) . This compound, as a small molecule, may offer oral bioavailability and reduced systemic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.